2-chloro-3-methyl-5-nitrobenzoic acid
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Overview
Description
2-chloro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid typically involves the nitration of 2-chloro-3-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines and suitable solvents like dimethylformamide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-amino-3-methyl-5-nitrobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: 2-chloro-3-carboxy-5-nitrobenzoic acid.
Scientific Research Applications
2-chloro-3-methyl-5-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-methyl-5-nitrobenzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can also influence its reactivity and interaction with biological molecules. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzoic acid
- 3-chloro-2-nitrobenzoic acid
- 4-chloro-2-nitrobenzoic acid
- 5-chloro-2-nitrobenzoic acid
Uniqueness
2-chloro-3-methyl-5-nitrobenzoic acid is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can lead to different reactivity and properties compared to other similar compounds. For example, the presence of the methyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions and interactions with biological targets .
Properties
CAS No. |
154257-82-6 |
---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.